Cas no 83688-44-2 (3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one)

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one structure
83688-44-2 structure
Product Name:3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one
Numero CAS:83688-44-2
MF:C14H14O3
MW:230.259164333344
MDL:MFCD02338733
CID:709143
PubChem ID:5415867
Update Time:2025-09-27

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[b]cyclohepta[d]pyran-6(7H)-one,8,9,10,11-tetrahydro-3-hydroxy-
    • 3-HYDROXY-8,9,10,11-TETRAHYDRO-7H-CYCLOHEPTA[C]CHROMEN-6-ONE
    • 3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]-chromen-6(7H)-one
    • 1-Cycloheptene-1-carboxylic acid, 2-(2,4-dihydroxyphenyl)-, δ-lactone (7CI)
    • 8,9,10,11-Tetrahydro-3-hydroxybenzo[b]cyclohepta[d]pyran-6(7H)-one (ACI)
    • 3-Hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one
    • 3-Hydroxy-6H,7H,8H,9H,10H,11H-cyclohepta[c]chromen-6-one
    • 3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
    • UNII-X563HX34EA
    • STL466132
    • F75330
    • 3-hydroxy-7H,8H,9H,10H,11H-cyclohepta[c]chromen-6-one
    • SR-01000262009-1
    • MFCD02338733
    • SR-01000262009
    • Benzo(b)cyclohepta(d)pyran-6(7H)-one, 8,9,10,11-tetrahydro-3-hydroxy-
    • X563HX34EA
    • AKOS000116602
    • 667-Coumarin
    • 3-Hydroxy-8,9,10,11-tetrahydro-7H-cycloheptacchromen-6-one
    • Benzo[b]cyclohepta[d]pyran-6(7H)-one, 8,9,10,11-tetrahydro-3-hydroxy-
    • Oprea1_703404
    • ALBB-015758
    • 83688-44-2
    • SCHEMBL3625077
    • BDBM50121070
    • 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one
    • CHEMBL3622017
    • CCG-320697
    • NS-02969
    • Oprea1_557470
    • XWZHCDCMXBLZFJ-UHFFFAOYSA-N
    • EN300-05273
    • 8,9,10,11-Tetrahydro-3-hydroxybenzo(b)cyclohepta(d)pyran-6(7H)-one 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta(C)chromen-6-one
    • DTXSID00419951
    • HMS1782D18
    • Z56895684
    • 3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one
    • MDL: MFCD02338733
    • Inchi: 1S/C14H14O3/c15-9-6-7-11-10-4-2-1-3-5-12(10)14(16)17-13(11)8-9/h6-8,15H,1-5H2
    • Chiave InChI: XWZHCDCMXBLZFJ-UHFFFAOYSA-N
    • Sorrisi: O=C1C2CCCCCC=2C2C(=CC(=CC=2)O)O1

Proprietà calcolate

  • Massa esatta: 230.094294
  • Massa monoisotopica: 230.094294
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 0
  • Complessità: 359
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5
  • XLogP3: 3

Proprietà sperimentali

  • Densità: 1.3
  • Punto di ebollizione: 453.9°C at 760 mmHg
  • Punto di infiammabilità: 201.4°C
  • Indice di rifrazione: 1.625

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

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3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  overnight, rt
Riferimento
Modified coumarins. 24. Synthesis of cycloheptane-annellated tetracyclic furocoumarins
Garazd, Ya. L.; et al, Chemistry of Natural Compounds, 2006, 42(6), 656-664

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid Solvents: Water ;  30 min, < 10 °C; 10 °C → rt; 3 h, rt
1.2 Reagents: Water ;  0 °C
Riferimento
Synthesis, in vitro antiproliferative activity, and in silico studies of fused tricyclic coumarin sulfonate derivatives
El-Gamal, Mohammed I.; et al, European Journal of Medicinal Chemistry, 2014, 84, 68-76

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Sulfuric acid
Riferimento
Synthesis of bicoumarin thiophosphate derivatives as steroid sulfatase inhibitors
Demkowicz, Sebastian; et al, European Journal of Medicinal Chemistry, 2015, 101, 358-366

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Trifluoroacetic acid ,  Water
Riferimento
Synthesis of inhibitors of steroid sulfatase and towards the synthesis of a chiral electrophilic fluorinating reagent
Liu, Yong, 2007, , 68(11),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  0 °C; overnight, rt
1.2 Solvents: Water ;  cooled
Riferimento
Modified Coumarins. 12. Synthesis of 3,4-Cycloannelated Coumarin β-D-Glucopyranosides
Garazd, Ya. L.; et al, Chemistry of Natural Compounds (Translation of Khimiya Prirodnykh Soedinenii), 2004, 40(1), 6-12

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 3 h, rt
Riferimento
Synthesis of New Tricyclic and Tetracyclic Fused Coumarin Sulfonate Derivatives and Their Inhibitory Effects on LPS-Induced Nitric Oxide and PGE2 Productions in RAW 264.7 Macrophages: Part 2
El-Gamal, Mohammed I.; et al, Archiv der Pharmazie (Weinheim, 2016, 349(11), 853-863

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 3 h, rt
Riferimento
Synthesis of tricyclic fused coumarin sulfonates and their inhibitory effects on LPS-induced nitric oxide and PGE2 productions in RAW 264.7 macrophages
Jang, Hyeon-Lok; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(2), 571-575

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 0 °C → rt; 4 h, rt
Riferimento
Coumarin-dithiocarbamate hybrids as novel multitarget AChE and MAO-B inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation
He, Qi; et al, Bioorganic Chemistry, 2018, 81, 512-528

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  30 min, < 10 °C; 10 °C → rt; 3 h, rt
1.2 Solvents: Water ;  0 °C
Riferimento
Tricyclic coumarin sulphonate derivatives with alkaline phosphatase inhibitory effects: in vitro and docking studies
Iqbal, Jamshed; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 479-484

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene ;  2 - 3 h, 100 °C; 0.5 h, 100 °C
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 0 °C → rt; 4 h, rt
Riferimento
Coumarin-dithiocarbamate hybrids as novel multitarget AChE and MAO-B inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation
He, Qi; et al, Bioorganic Chemistry, 2018, 81, 512-528

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Benzene ;  rt → reflux
1.2 Solvents: Benzene ;  3 - 4 h, reflux; reflux → rt
1.3 Solvents: Acetic acid ;  rt
1.4 Solvents: Water ;  0 °C
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  30 min, < 10 °C; 10 °C → rt; 3 h, rt
2.2 Solvents: Water ;  0 °C
Riferimento
Tricyclic coumarin sulphonate derivatives with alkaline phosphatase inhibitory effects: in vitro and docking studies
Iqbal, Jamshed; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33(1), 479-484

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Benzene ;  reflux
2.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid ;  0 °C; 3 h, rt
Riferimento
Synthesis of New Tricyclic and Tetracyclic Fused Coumarin Sulfonate Derivatives and Their Inhibitory Effects on LPS-Induced Nitric Oxide and PGE2 Productions in RAW 264.7 Macrophages: Part 2
El-Gamal, Mohammed I.; et al, Archiv der Pharmazie (Weinheim, 2016, 349(11), 853-863

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one Raw materials

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one Preparation Products

3-Hydroxy-6H,7H,8H,9H,10H,11H-cycloheptacchromen-6-one Letteratura correlata

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